

# Ebselen Administration in Animal Models of Hearing Loss: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ebselen** (SPI-1005) is an investigational organoselenium compound that has demonstrated significant otoprotective effects in various preclinical models of sensorineural hearing loss.[1][2] [3][4] Its mechanism of action primarily involves mimicking the activity of glutathione peroxidase (GPx), a critical antioxidant enzyme in the cochlea, and activating the Nrf2-ARE signaling pathway, which upregulates endogenous antioxidant defenses.[5][6][7][8] This document provides detailed application notes and protocols for the administration of **ebselen** in animal models of noise-induced, cisplatin-induced, and aminoglycoside-induced hearing loss.

### **Data Presentation**

Table 1: Efficacy of Ebselen in Noise-Induced Hearing Loss (NIHL) Animal Models



| Animal<br>Model | Noise<br>Exposure                            | Ebselen<br>Administrat<br>ion                                                                              | Auditory Brainstem Response (ABR) Threshold Shift Reduction                                                     | Outer Hair<br>Cell (OHC)<br>Protection                                                               | Reference |
|-----------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| F-344 Rat       | 113 dB SPL,<br>4-16 kHz, 4<br>hours          | 4 mg/kg, oral<br>gavage, twice<br>daily for 3 or<br>14 days,<br>starting 1 day<br>before noise<br>exposure | Significant reduction at 4, 8, 16, and 32 kHz at 9 weeks postexposure with both 3-day and 14-day treatments.[9] | Reduced OHC loss at 15 weeks post-noise exposure.[9]                                                 | [9]       |
| F-344 Rat       | Single and repeated noise exposures          | Oral or injected ebselen (dosage not specified in abstract)                                                | Significant protection from both temporary and permanent threshold shifts.[10]                                  | On average, three times more OHCs were preserved in ebselentreated animals compared to controls.[10] | [10]      |
| Guinea Pig      | 125 dB SPL,<br>4 kHz octave<br>band, 5 hours | 10 mg/kg or<br>30 mg/kg,<br>oral gavage,<br>1 hour before<br>and 18 hours<br>after<br>exposure             | Significant reduction in permanent threshold shifts with 10 mg/kg dose. The 30 mg/kg dose was less effective.   | Significant reduction in OHC loss with 10 mg/kg dose.                                                | [11]      |



## Table 2: Efficacy of Ebselen in Cisplatin-Induced Hearing Loss Animal Models



| Animal<br>Model | Cisplatin<br>Dosage                                  | Ebselen<br>Administrat<br>ion                                             | Auditory Brainstem Response (ABR) Threshold Shift Reduction                                             | Outer Hair<br>Cell (OHC)<br>Protection                                                              | Reference |
|-----------------|------------------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Balb/C<br>Mouse | 16 mg/kg,<br>single<br>intraperitonea<br>I injection | Ebselen cotreatment (dosage and route not specified in abstract)          | Prevented significant ABR threshold shifts at click, 4, 8, 16, and 32 kHz stimuli measured on day 8.[4] | Pretreatment with ebselen ameliorated apoptotic death in organotypic cultures of Corti's organ. [4] | [4]       |
| F-344 Rat       | 16 mg/kg,<br>single<br>intraperitonea<br>I injection | Combined oral formulation with allopurinol (ebselen dosage not specified) | Significant protection against ABR threshold shifts.[12]                                                | Dependent<br>on the<br>preservation<br>of OHC<br>number.[12]                                        | [12]      |
| Rat (in vitro)  | Not<br>applicable                                    | Ebselen<br>treatment                                                      | Nearly complete protection of auditory hair cells from cisplatin ototoxicity in organotypic cultures.   | Not<br>applicable                                                                                   | [13]      |



Table 3: Efficacy of Ebselen in Aminoglycoside-Induced

**Hearing Loss Animal Models** 

| Animal<br>Model     | Aminoglyco<br>side | Ebselen<br>Administrat<br>ion                                    | Auditory Brainstem Response (ABR) Threshold Shift Reduction           | Other<br>Otoprotecti<br>ve Effects                                                   | Reference |
|---------------------|--------------------|------------------------------------------------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| CBA/Ca<br>Mouse     | Amikacin           | Ebselen cotreatment (dosage and route not specified in abstract) | Mitigated mild fluctuating hearing loss.                              | Mitigated amikacin-induced hyperacusis.                                              | [7][11]   |
| Mouse (in<br>vivo)  | Tobramycin         | Ebselen cotreatment (dosage and route not specified in abstract) | Ameliorated<br>tobramycin-<br>induced ABR<br>threshold<br>shifts.[14] | Did not<br>correlate with<br>significant<br>IHC or OHC<br>loss in this<br>model.[14] | [14]      |
| Mouse (in<br>vitro) | Tobramycin         | Ebselen cotreatment (1:20 concentration with tobramycin)         | Not<br>applicable                                                     | Significant otoprotection against IHC and OHC loss in cochlear explant cultures.[14] | [14]      |

### **Experimental Protocols**

Protocol 1: Ebselen Administration in a Rat Model of Noise-Induced Hearing Loss



#### 1. Animal Model:

- Species: Fischer 344 (F-344) rats.
- Age: 6 weeks at the start of the experiment.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

#### 2. Ebselen Formulation and Administration:

- Formulation: Prepare a suspension of **ebselen** in a suitable vehicle such as 0.5% carboxymethyl cellulose.[15] A fresh suspension should be made daily.[15] For oral gavage, ensure the final concentration allows for the desired dosage in a reasonable volume (e.g., 1-2 ml/kg).
- Dosage: 4 mg/kg body weight.[9]
- · Route of Administration: Oral gavage.
- Dosing Schedule: Administer ebselen twice daily for the desired duration (e.g., 3 or 14 days), starting 24 hours before noise exposure.
- 3. Noise Exposure Protocol:
- Anesthetize the animals (e.g., with isoflurane).
- Place the anesthetized rat in a sound exposure chamber.
- Expose the animal to octave band noise centered at 8 kHz at an intensity of 113 dB SPL for 4 hours.[9]
- 4. Auditory Function Assessment (ABR):
- Measure baseline ABR thresholds before noise exposure.
- Perform follow-up ABR measurements at desired time points post-noise exposure (e.g., 3, 6, 9, and 15 weeks).



- Anesthetize the animal and place it in a sound-attenuating booth.
- Use subdermal needle electrodes to record ABRs.
- Present click stimuli and pure-tone stimuli at various frequencies (e.g., 4, 8, 16, and 32 kHz).
- Determine the hearing threshold as the lowest stimulus intensity that elicits a discernible ABR waveform.
- 5. Histological Analysis:
- At the end of the experiment, perfuse the animals with paraformaldehyde.
- Dissect the cochleae and postfix them.
- Decalcify the cochleae and process for either whole-mount preparations or sectioning.
- Stain with appropriate markers (e.g., phalloidin for hair cell stereocilia and DAPI for nuclei) to visualize and quantify outer and inner hair cell survival.[16]

## Protocol 2: Ebselen Administration in a Mouse Model of Cisplatin-Induced Hearing Loss

- 1. Animal Model:
- Species: Balb/C mice.
- · Age: Adult.
- Housing: Standard laboratory conditions.
- 2. Ebselen Formulation and Administration:
- Formulation: **Ebselen** can be dissolved in a vehicle like dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal injection.[17]



- Dosage: A range of doses can be tested. For example, 15 mg/kg/day has been used in rats.
   [17]
- Route of Administration: Intraperitoneal (IP) injection.
- Dosing Schedule: Administer **ebselen** 60 minutes before each cisplatin treatment.[17]
- 3. Cisplatin Administration:
- Dissolve cisplatin in 0.9% saline.
- Administer a single intraperitoneal injection of cisplatin at a dose of 16 mg/kg.[4]
- 4. Auditory Function Assessment (ABR):
- Measure baseline ABR thresholds before treatment.
- Perform follow-up ABR measurements at a specified time point after cisplatin injection (e.g., on day 8).[4]
- Follow the ABR recording procedure as described in Protocol 1, adapting for mice.
- 5. In Vitro Hair Cell Survival Assay (Organotypic Culture):
- Dissect the cochleae from neonatal rats (P2).
- · Culture the organs of Corti.
- Pre-treat the cultures with ebselen at various concentrations.
- Expose the cultures to cisplatin.
- After the exposure period, fix and stain the cultures to assess hair cell survival.[4]

## Protocol 3: Ebselen Administration in a Mouse Model of Aminoglycoside-Induced Hearing Loss

1. Animal Model:



- Species: CBA/Ca mice.[6]
- Age: 3 months at the start of the experiment.[6]
- Housing: Standard laboratory conditions.
- 2. **Ebselen** Formulation and Administration:
- Formulation: Prepare **ebselen** for intraperitoneal injection as described in Protocol 2.
- Dosage: For example, 20 mg/kg has been used in a tobramycin model.[18]
- Route of Administration: Intraperitoneal (IP) injection.
- Dosing Schedule: Administer **ebselen** daily, concurrently with the aminoglycoside treatment. [18]
- 3. Aminoglycoside Administration:
- Administer the chosen aminoglycoside (e.g., amikacin or tobramycin) via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 14 days).[6][18]
- 4. Auditory Function Assessment (ABR and DPOAE):
- Measure baseline ABR and Distortion Product Otoacoustic Emissions (DPOAEs).
- Perform follow-up measurements at various time points after the start of treatment (e.g., weeks 2, 6, 10, 14, and 18).[18]
- ABRs are recorded as previously described.
- For DPOAEs, present two primary tones (f1 and f2) with a specific frequency ratio (f2/f1) and measure the 2f1-f2 distortion product.
- 5. Behavioral Assessment of Hyperacusis and Tinnitus:
- Use the acoustic startle reflex (ASR) paradigm to assess for hyperacusis (exaggerated startle response) and tinnitus (gap-induced prepulse inhibition of the acoustic startle).[6]



# Signaling Pathways and Experimental Workflows Signaling Pathway of Ebselen's Otoprotective Action



Click to download full resolution via product page

Caption: Ebselen's otoprotective signaling pathway.

## Experimental Workflow for Ebselen Administration in Animal Models





Click to download full resolution via product page

Caption: General experimental workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Novel Mouse Model of Aminoglycoside-Induced Hyperacusis and Tinnitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1679914A Medicinal composition of induced glutathione and ebeselen Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of ebselen for the treatment of sensorineural hearing loss and tinnitus -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ebselen attenuates cisplatin-induced ROS generation through Nrf2 activation in auditory cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Mouse Model of Aminoglycoside-Induced Hyperacusis and Tinnitus PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Efficacy and Mechanisms of Antioxidant Compounds and Combinations Thereof against Cisplatin-Induced Hearing Loss in a Rat Model PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Ototoxicity to Otoprotection: Mechanism and Protective Strategies in Cisplatin Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Progress in the Development of Preventative Drugs for Cisplatin-Induced Hearing Loss: Miniperspective PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6335036B1 Granular pharmaceutical preparation of ebselen Google Patents [patents.google.com]
- 15. Ebselen Treatment Prevents Islet Apoptosis, Maintains Intranuclear Pdx-1 and MafA Levels, and Preserves β-Cell Mass and Function in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]



- 16. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation PMC [pmc.ncbi.nlm.nih.gov]
- 17. Can ebselen prevent cisplatin-induced ovarian damage? PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Development of Tinnitus and Hyperacusis in a Mouse Model of Tobramycin Cochleotoxicity [frontiersin.org]
- To cite this document: BenchChem. [Ebselen Administration in Animal Models of Hearing Loss: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671040#ebselen-administration-in-animal-models-of-hearing-loss]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com